2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone
Overview
Description
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone can be approached through several methods. One common synthetic route involves the reaction of 2-chlorobenzonitrile with sodium azide to form 2-chlorophenyltetrazole. This intermediate is then reacted with piperidine and ethyl chloroacetate under basic conditions to yield the final product . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include sodium azide, ethyl chloroacetate, and various oxidizing and reducing agents
Scientific Research Applications
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone can be compared with other tetrazole derivatives, such as:
2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride: Known for its potential antidiabetic activity.
2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid: Studied for its antimicrobial properties.
ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: Investigated as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1). The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-12-7-3-2-6-11(12)14-16-18-20(17-14)10-13(21)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKPXTWWWOTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328849 | |
Record name | 2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641140 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799251-24-4 | |
Record name | 2-[5-(2-chlorophenyl)tetrazol-2-yl]-1-piperidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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